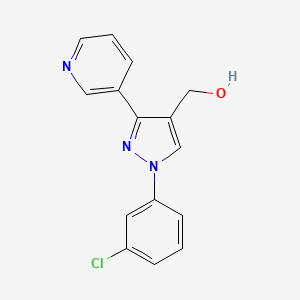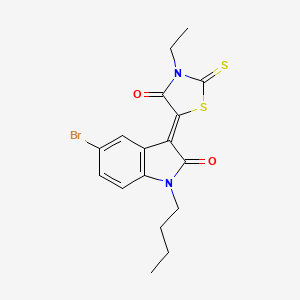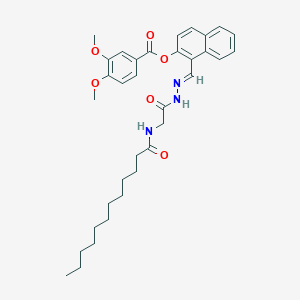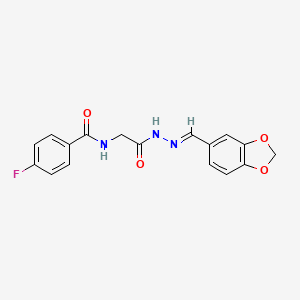![molecular formula C25H22BrN3O5 B12024741 [2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate](/img/structure/B12024741.png)
[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an anilino group, a bromophenyl group, and a propoxybenzoate ester. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the anilino-oxoacetyl intermediate: This step involves the reaction of aniline with oxalyl chloride to form the anilino-oxoacetyl chloride intermediate.
Hydrazone formation: The anilino-oxoacetyl chloride is then reacted with hydrazine to form the corresponding hydrazone.
Condensation reaction: The hydrazone is condensed with 4-bromobenzaldehyde under basic conditions to form the hydrazinylidene intermediate.
Esterification: Finally, the hydrazinylidene intermediate is esterified with 4-propoxybenzoic acid in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, [2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate can be used as a probe to study enzyme interactions and protein binding. Its ability to undergo various chemical reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, this compound has potential applications as a drug candidate due to its unique structure and reactivity. It can be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity allows for the modification of material properties, making it valuable in material science.
Mécanisme D'action
The mechanism of action of [2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of the anilino and bromophenyl groups allows for specific interactions with biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity in organic synthesis.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy): A compound with a similar bromophenyl group.
Uniqueness
What sets [2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C25H22BrN3O5 |
|---|---|
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C25H22BrN3O5/c1-2-14-33-21-11-8-17(9-12-21)25(32)34-22-13-10-19(26)15-18(22)16-27-29-24(31)23(30)28-20-6-4-3-5-7-20/h3-13,15-16H,2,14H2,1H3,(H,28,30)(H,29,31)/b27-16+ |
Clé InChI |
XRGMDNNDJOCWOR-JVWAILMASA-N |
SMILES isomérique |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3 |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-Bromo-4,6-difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12024678.png)


![N-(3-Bromophenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B12024689.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024701.png)
![5-(3-Fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024709.png)
![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024719.png)

![ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12024727.png)


